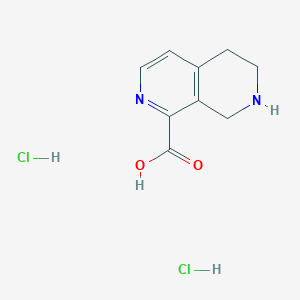

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride

Description

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a carboxylic acid substituent at the 1-position and two hydrochloride counterions. This compound is structurally distinct due to its fused bicyclic system and the presence of both basic (tetrahydro-naphthyridine) and acidic (carboxylic acid) functional groups. Its dihydrochloride form enhances water solubility, making it valuable for pharmaceutical and chemical research .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBPYZWLROQALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heck-Type Vinylation of Chloropyridine

The synthesis begins with 2-chloropyridine derivatives subjected to palladium-catalyzed coupling with ethylene gas. Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) in N,N-dimethylformamide achieves 69.6% yield of 2-vinyl-3-acylpyridine intermediates (e.g., compound 23 ). This atom-economical step eliminates distillation requirements, critical for scale-up.

| Entry | Catalyst (mol%) | Ligand (mol%) | Yield of 23 (%) |

|---|---|---|---|

| 4 | Pd(dppf)Cl₂ (10) | None | 69.6 |

| 6 | Method B | DPEphos (20) | 94.5 (compound 19 ) |

Table 1: Optimization of vinylation conditions for intermediate synthesis.

Ammonia-Mediated Cyclization

2-Vinyl-3-acylpyridine (19 ) undergoes cyclization in methanol under 0.65 MPa NH₃ at 60°C for 6 hours, forming dihydronaphthyridine 17 in 79% yield. The reaction proceeds via a unique hydroamination mechanism, directly constructing the bicyclic framework without isolation of intermediates.

Enantioselective Transfer Hydrogenation

Ruthenium-Catalyzed Asymmetric Reduction

Dihydronaphthyridine 17 is enantioselectively reduced using chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) in acetonitrile with ammonium formate as a hydrogen donor. This step produces tetrahydronaphthyridine 31 with >99.9% enantiomeric excess (ee), critical for chiral purity in pharmaceutical applications.

Reaction Conditions :

Alternative Routes via Carbonitrile Hydrolysis

7-Alkyl-1,3-Dichloro-5,6,7,8-Tetrahydro-2,7-Naphthyridine-4-Carbonitrile Precursors

Reaction of dichlorinated carbonitriles (e.g., 1a–c ) with cyclic amines (pyrrolidine, piperidine) in ethanol yields 1-amino-3-chloro derivatives (e.g., 2a–i ). Hydrolysis of the carbonitrile group to carboxylic acid is achieved using H₂SO₄/H₂O or NaOH/H₂O₂ , though specific conditions for the target compound require extrapolation.

Example Protocol :

- 1a (10 mmol) + piperidine (11 mmol) → 2b (yield: 72%).

- Hydrolysis of 2b with 6 M HCl at reflux → carboxylic acid intermediate.

- Salt formation with HCl gas → dihydrochloride.

Doebner Reaction-Based Cyclization

Aminopyridine Condensation

While primarily used for 1,8-naphthyridines, the Doebner reaction (condensation of 2-aminopyridines with aldehydes and pyruvic acid) offers a potential route for 2,7-naphthyridines. Using 6-hydroxy-2-aminopyridine or 2,6-diaminopyridine with benzaldehyde derivatives could yield the naphthyridine core, followed by hydrogenation and carboxylation.

Limitations :

- Low yields (15–30%) due to competing side reactions.

- Requires post-cyclization hydrogenation for tetrahydro formation.

Comparative Analysis of Methods

Table 2: Synthesis route comparison for 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid dihydrochloride.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the ring structure. These derivatives are often explored for their potential biological and chemical properties .

Scientific Research Applications

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, and salt forms. Key differences in synthesis, physicochemical properties, and applications are highlighted.

Substituent Position and Functional Group Variations

Physicochemical Properties

- Solubility : The dihydrochloride salt form of the target compound ensures high aqueous solubility, critical for biological assays. In contrast, methyl- or hydroxyl-substituted analogs exhibit lower solubility unless salt forms are used .

- Acidity/Basicity : The carboxylic acid group (pKa ~2–3) provides acidity, while the tetrahydro-naphthyridine core (pKa ~8–9) contributes basicity, creating a zwitterionic structure at physiological pH. Methyl or hydroxyl analogs lack this dual functionality .

Biological Activity

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid; dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 220.22 g/mol

- CAS Number : 2680878-87-7

The compound features a naphthyridine core, which is known for its ability to interact with biological targets due to its planar structure and electron-rich nitrogen atoms.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. Compounds structurally related to 5,6,7,8-tetrahydro-2,7-naphthyridine have shown significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : These compounds often induce apoptosis through the activation of caspases and disruption of mitochondrial function. For instance, derivatives have been reported to activate p53-independent pathways leading to cell cycle arrest and apoptosis in leukemia cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Kasumi-1 (Leukemia) | 7 | Apoptosis induction |

| DU145 (Prostate Cancer) | 1.58 | Cell cycle arrest at G0/G1 |

| HCC 1395 (Breast Cancer) | Not specified | Differentiation of cancer cells |

2. Anti-inflammatory Effects

Naphthyridine derivatives have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly significant in models of drug-induced colitis where these compounds reduced oxidative stress and inflammation in colon tissues .

3. Neuroprotective Effects

Compounds within this class have also been investigated for their neuroprotective properties. Studies indicate that naphthyridines can modulate neurotransmitter systems and exhibit psychotropic effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of a related naphthyridine derivative on human cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis at low concentrations (IC50 values ranging from 1.58 µg/mL to 15 µg/mL). The study concluded that the naphthyridine scaffold could be a promising lead for developing new anticancer agents .

Case Study 2: Inflammation Model

In a murine model of colitis, treatment with a naphthyridine derivative resulted in decreased levels of inflammatory markers and improved histological scores compared to control groups. This suggests that modifications to the naphthyridine structure can enhance anti-inflammatory effects .

Q & A

Q. What are the optimized synthetic routes for 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid dihydrochloride, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., substituted pyridines) under controlled conditions. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., FeCl₃) or transition metals to facilitate cyclization .

- Temperature/Pressure : Reactions often require reflux (80–120°C) under inert atmospheres to minimize by-products .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Crystallization (ethanol/water mixtures) or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH peaks at δ 8.5–9.5 ppm, carboxylic protons at δ 12–13 ppm) .

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH/Cl⁻ bonds (broad peaks ~2500–3300 cm⁻¹) .

- X-ray Crystallography : Resolves bicyclic conformation and hydrochloride salt geometry .

Advanced Research Questions

Q. How can reaction mechanisms for substitution-triggered rearrangements in naphthyridine derivatives be elucidated?

Methodological Answer: Mechanistic studies involve:

- Isotopic Labeling : Track substituent migration (e.g., ¹⁵N-labeled amines) .

- Kinetic Analysis : Monitor intermediates via HPLC/MS at timed intervals (e.g., rearrangement half-life: 2–4 h at 60°C) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies .

Example : Chlorine substitution at position 3 triggers a cascade rearrangement to form 6,8-diamino derivatives ().

Q. How do structural modifications (e.g., halogenation) impact bioactivity?

Methodological Answer:

Q. How can contradictory data on solubility and stability be resolved?

Methodological Answer: Contradictions arise from:

- pH-Dependent Solubility : The dihydrochloride salt shows higher solubility in acidic buffers (pH 2–4) vs. neutral media (e.g., 4.5 mg/mL vs. 0.8 mg/mL) .

- Degradation Pathways : Hydrolysis of the naphthyridine ring under basic conditions (t₁/₂ = 8 h at pH 9) .

- Analytical Validation : Use standardized HPLC protocols (C18 column, 0.1% TFA in H₂O/MeCN) to ensure reproducibility .

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

- Docking Simulations (AutoDock Vina) : Screen against kinase ATP-binding pockets (PDB: 2JDO) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Free Energy Calculations (MM/PBSA) : Predict ΔG binding for lead optimization .

Q. How do purification methods affect crystallinity and bioassay outcomes?

Methodological Answer:

- Crystallization : Slow evaporation (ethyl acetate/hexane) yields monoclinic crystals suitable for XRD .

- Chromatography : Reverse-phase HPLC removes trace oxidants that interfere with enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.